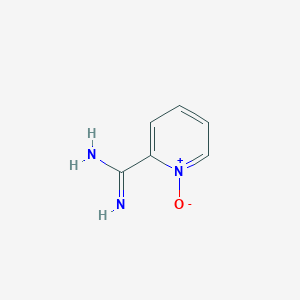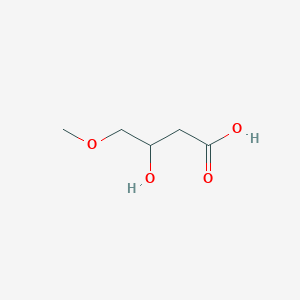
3-Hydroxy-4-methoxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-methoxybutanoic acid is an organic compound with the molecular formula C5H10O4 It is a derivative of butanoic acid, featuring both hydroxyl and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxybutanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 4-methoxybutanoic acid using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of catalysts to enhance reaction efficiency and yield. The process would also involve purification steps to isolate the desired product from any by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-methoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-methoxybutanoic acid.
Reduction: The compound can be reduced to form 3-hydroxy-4-methoxybutanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybutanoic acid
Reduction: 3-Hydroxy-4-methoxybutanol
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
3-Hydroxy-4-methoxybutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-methoxybutanoic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with enzymes or receptors. The compound may participate in metabolic pathways, influencing biochemical processes within cells.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxybutanoic acid: Lacks the methoxy group, making it less versatile in certain reactions.
4-Hydroxybutanoic acid: Lacks the methoxy group, affecting its chemical properties and reactivity.
3-Methoxybutanoic acid:
Uniqueness
3-Hydroxy-4-methoxybutanoic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H10O4 |
|---|---|
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
3-hydroxy-4-methoxybutanoic acid |
InChI |
InChI=1S/C5H10O4/c1-9-3-4(6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) |
Clave InChI |
IZMXMDXNRWMDCV-UHFFFAOYSA-N |
SMILES canónico |
COCC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


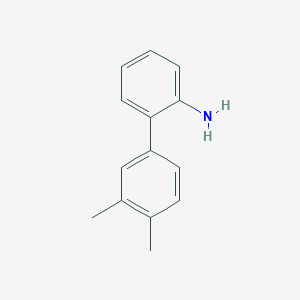

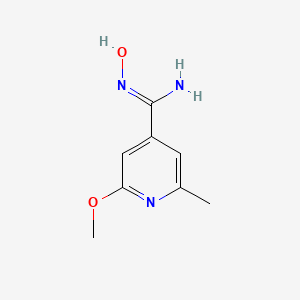
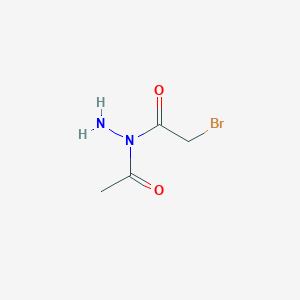
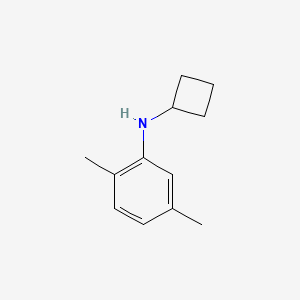
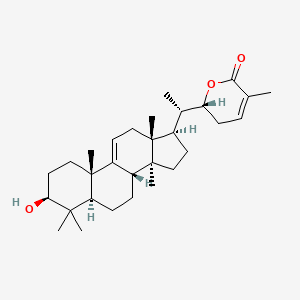
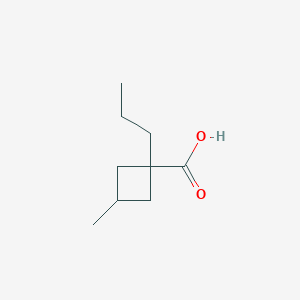
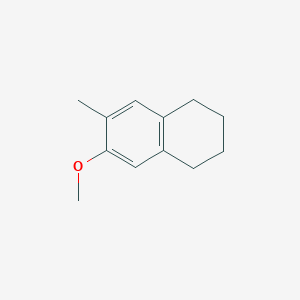
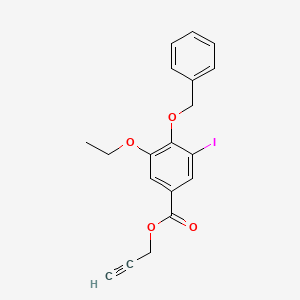
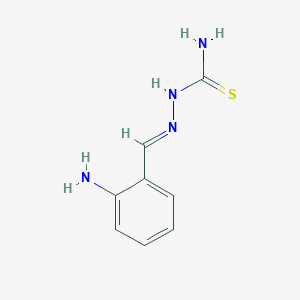
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)
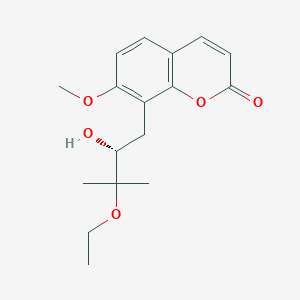
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B13026754.png)
